REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:8])=[CH:4][C:5](=O)[CH3:6].Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:12]([CH3:13])[C:11]2[C:5]([CH:4]=1)=[CH:6][CH:14]=[CH:15][CH:10]=2
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Name
|
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
COC(=CC(C)=O)C
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47.1 g
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Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
42.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 45° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the mixture was cooled
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 55° C. for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with acetone (480 mL)
|
Type
|
STIRRING
|
Details
|
stirred with conc. HCl solution (24 mL) for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated brine (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
with dry-loading
|
Type
|
WASH
|
Details
|
eluting by 2% EtOAc in heptanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |